1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine

Lipophilicity Blood-Brain Barrier CNS Drug Design

This secondary amine azetidine derivative features a benzhydryl N-substituent and an isopropyl group on the exocyclic amine, delivering a LogP of 3.79 — ideal for CNS penetration. With only one H-bond donor (vs. two for the primary amine analog), it offers enhanced membrane permeability and metabolic stability for triple reuptake inhibitor and dopamine D2/D4 antagonist programs. Supplied at ≥98% purity under ISO-certified quality systems, it is ready for pharmaceutical R&D and QC applications without additional purification.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 888032-85-7
Cat. No. B13860295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine
CAS888032-85-7
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(C)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2/c1-15(2)20-18-13-21(14-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-20H,13-14H2,1-2H3
InChIKeyPQMGBLLSRSXSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine CAS 888032-85-7: Pharmaceutical Intermediate and Dopaminergic Research Tool


1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine (CAS 888032-85-7) is a 3-aminoazetidine derivative featuring a benzhydryl group at the azetidine nitrogen and an isopropyl substituent on the exocyclic amine. The molecular formula is C19H24N2 with a molecular weight of 280.4 g/mol [1]. This compound serves as a key intermediate in the synthesis of triple reuptake inhibitors and dopamine receptor ligands. Multiple vendors supply this compound at NLT 98% purity, conforming to ISO certification systems, making it suitable for pharmaceutical R&D and quality control applications worldwide .

Why 3-Amino-1-(diphenylmethyl)azetidine Cannot Substitute for 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine in CNS Drug Discovery


The substitution of a hydrogen atom with an isopropyl group at the exocyclic amine nitrogen of 3-amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8) creates a secondary amine with distinct physicochemical properties. This modification increases lipophilicity from a computed LogP of approximately 3.06 for the primary amine analog to 3.79 for the target compound . Concomitantly, the hydrogen bond donor count is reduced from two (primary amine) to one (secondary amine). These changes significantly impact blood-brain barrier permeability, metabolic stability, and target engagement, making the two compounds non-interchangeable in central nervous system drug development programs.

Quantitative Differentiation Evidence for 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine vs. Closest Analogs


Enhanced Lipophilicity (LogP) of Isopropyl-Substituted Azetidine Over Primary Amine Analog

The target compound exhibits a computed LogP of 3.79, compared to 3.06 for the primary amine analog 3-amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8), representing a ΔLogP of +0.73 . This increases the likelihood of optimal blood-brain barrier penetration, a critical parameter for CNS-targeted therapeutics.

Lipophilicity Blood-Brain Barrier CNS Drug Design

Reduced Hydrogen Bond Donor Count Improves Passive Membrane Permeability

The target compound contains one hydrogen bond donor (secondary amine) versus two hydrogen bond donors in the primary amine analog 3-amino-1-(diphenylmethyl)azetidine [1]. A lower HBD count is associated with improved passive membrane permeability and reduced efflux liability.

Hydrogen Bond Donor Membrane Permeability Drug-likeness

Controlled Molecular Weight Increase for Pharmacokinetic Tuning

The target compound has a molecular weight of 280.4 g/mol, 42.1 g/mol higher than the primary amine analog (238.3 g/mol) due to the isopropyl substitution [1]. This moderate increase can favorably modulate pharmacokinetic parameters such as volume of distribution and metabolic stability without breaching typical drug-likeness limits.

Molecular Weight Pharmacokinetics Volume of Distribution

Superior Commercial Purity Specification (NLT 98% vs 97%) for Reproducible Assay Results

The target compound is commercially supplied at NLT 98% purity by ISO-certified vendors, compared to the typical 97% (HPLC) specification for the primary amine analog 3-amino-1-(diphenylmethyl)azetidine . Higher purity ensures lower batch-to-batch variability and reduces confounding effects in sensitive biological assays.

Purity Quality Control Reproducibility

Optimal Application Scenarios for 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine in Drug Discovery and Development


CNS Penetrant Triple Reuptake Inhibitor Intermediate

When designing triple reuptake inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters for depression therapy, the isopropyl-substituted azetidine intermediate offers a LogP of 3.79 , positioning it favorably for blood-brain barrier penetration compared to the primary amine analog (LogP 3.06). This intermediate supports the synthesis of CNS-active azetidine derivatives with balanced transporter affinity profiles.

Dopamine D2/D4 Receptor Antagonist Scaffold

For the development of selective dopamine D2 and D4 receptor antagonists targeting schizophrenia or Parkinson's disease, the benzhydryl-azetidine core with a secondary amine at the 3-position provides a versatile scaffold. The reduced HBD count (1 vs 2) of this intermediate enhances membrane permeability of the final amide-coupled antagonists [1], potentially improving oral bioavailability.

Pharmacokinetic Optimization of Azetidine-Based CNS Candidates

During lead optimization, the isopropyl group on the azetidine 3-amine can serve as a metabolically stable replacement for the primary amine. The steric shielding provided by the isopropyl substituent may reduce CYP-mediated N-dealkylation, while the moderate molecular weight (280.4 g/mol) [2] remains within favorable drug-like property space (MW < 500).

High-Purity Analytical Reference Standard for Assay Development

The NLT 98% purity specification makes this compound suitable as an analytical reference standard for HPLC method development, mass spectrometry calibration, and quality control of azetidine-containing pharmaceutical intermediates. The superior purity reduces the need for additional purification steps prior to use in sensitive biological assays.

Quote Request

Request a Quote for 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.